N-(2-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298825
InChI: InChI=1S/C15H13FN6OS/c1-22-14(12-8-17-6-7-18-12)20-21-15(22)24-9-13(23)19-11-5-3-2-4-10(11)16/h2-8H,9H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C15H13FN6OS
Molecular Weight: 344.4 g/mol

N-(2-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16298825

Molecular Formula: C15H13FN6OS

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C15H13FN6OS
Molecular Weight 344.4 g/mol
IUPAC Name N-(2-fluorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C15H13FN6OS/c1-22-14(12-8-17-6-7-18-12)20-21-15(22)24-9-13(23)19-11-5-3-2-4-10(11)16/h2-8H,9H2,1H3,(H,19,23)
Standard InChI Key ZHGSYNRFTBUYKG-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=NC=CN=C3

Introduction

N-(2-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of acetamides. It features a complex molecular structure characterized by the presence of a fluorophenyl group, a pyrazine ring, and a triazole moiety connected via a sulfanyl-acetamide linkage. Compounds with such structural motifs are often explored for their potential biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Structural Features

The compound's molecular design integrates several functional groups that contribute to its chemical and biological properties:

These features make the compound a promising candidate for pharmaceutical research.

Synthesis

The synthesis of compounds like N-(2-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions:

  • Formation of the triazole core: This is achieved by cyclization reactions using appropriate precursors such as hydrazine derivatives.

  • Introduction of the pyrazine group: Through nucleophilic substitution or coupling reactions.

  • Attachment of the fluorophenyl group: Often via electrophilic aromatic substitution or cross-coupling methods.

  • Final acetamide linkage formation: Using thiol-based intermediates to create the sulfanyl-acetamide bond.

The synthesis is optimized to ensure high yields and purity while minimizing side reactions.

Antimicrobial Activity

Compounds containing triazole and pyrazine moieties have demonstrated significant antimicrobial potential against bacterial and fungal strains. The fluorophenyl group enhances activity by improving cell membrane penetration.

Anticancer Potential

Studies on related compounds suggest that such structures may inhibit cancer cell growth by targeting enzymes involved in DNA replication or inducing apoptosis through mitochondrial pathways.

Analytical Characterization

To confirm its structure and purity, the compound can be analyzed using:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments
Mass SpectrometryConfirms molecular weight
IR SpectroscopyDetects functional groups
X-Ray CrystallographyDetermines three-dimensional structure

Molecular Docking Studies

In silico docking studies indicate strong binding affinities to biological targets such as enzymes involved in microbial resistance or cancer progression.

In Vitro Studies

Preliminary assays reveal moderate to high activity against pathogens like Candida albicans and M. tuberculosis. Cytotoxicity assays show selective toxicity towards cancer cells while sparing normal cells.

Comparative Analysis

PropertyN-(2-fluorophenyl)-...acetamideRelated Compounds
Antimicrobial ActivityModerate to highVaries
CytotoxicitySelectiveOften non-selective
StabilityHighModerate

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